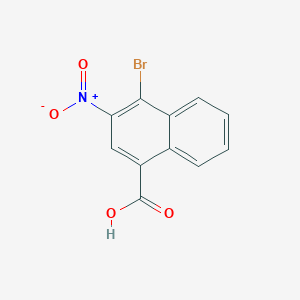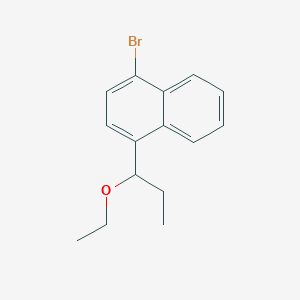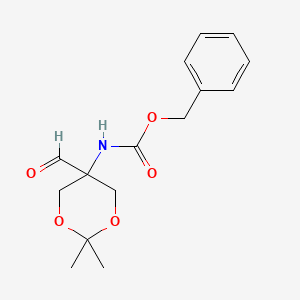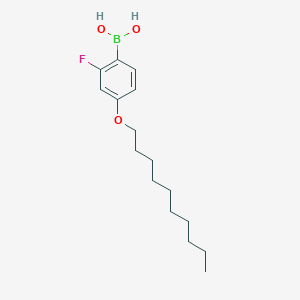![molecular formula C13H12BClN2O3 B11835032 (4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)boronic acid CAS No. 832694-87-8](/img/structure/B11835032.png)
(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a ureido group and a chlorophenyl group. The unique structure of (4-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid makes it a valuable intermediate in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid typically involves the following steps:
Formation of the Ureido Intermediate: The reaction begins with the formation of the ureido intermediate by reacting 3-chlorophenyl isocyanate with aniline under controlled conditions.
Borylation: The ureido intermediate is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. This step introduces the boronic acid group to the phenyl ring.
Industrial Production Methods: Industrial production of (4-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
化学反应分析
Types of Reactions: (4-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in the formation of biaryl compounds.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base, leading to the formation of the corresponding phenyl derivative.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Protodeboronation: Protic acid (e.g., HCl) or base (e.g., NaOH).
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Protodeboronation: Phenyl derivatives.
科学研究应用
(4-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a molecular probe in biological studies, particularly in the detection of biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用机制
The mechanism of action of (4-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid involves its ability to participate in various chemical reactions, particularly the Suzuki-Miyaura coupling. The boronic acid group acts as a nucleophile, forming a bond with the palladium catalyst. This interaction facilitates the transfer of the aryl group from the boronic acid to the halide, resulting in the formation of a new carbon-carbon bond. The ureido and chlorophenyl groups provide additional functionalization, enhancing the compound’s reactivity and specificity.
相似化合物的比较
Phenylboronic Acid: A simpler boronic acid with a phenyl group attached to the boronic acid moiety.
4-Chlorophenylboronic Acid: Similar to (4-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid but lacks the ureido group.
3-Formylphenylboronic Acid: Contains a formyl group instead of the ureido group.
Uniqueness: (4-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid is unique due to the presence of both the ureido and chlorophenyl groups, which provide additional functionalization and reactivity compared to simpler boronic acids. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
属性
CAS 编号 |
832694-87-8 |
|---|---|
分子式 |
C13H12BClN2O3 |
分子量 |
290.51 g/mol |
IUPAC 名称 |
[4-[(3-chlorophenyl)carbamoylamino]phenyl]boronic acid |
InChI |
InChI=1S/C13H12BClN2O3/c15-10-2-1-3-12(8-10)17-13(18)16-11-6-4-9(5-7-11)14(19)20/h1-8,19-20H,(H2,16,17,18) |
InChI 键 |
YLKFFDKPNONIKG-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-3-[(2S)-2-[(2S)-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,6,9,12-tetraoxapentadecan-15-amido]propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid](/img/structure/B11834949.png)

![Isopropyl 4-isopropoxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11834966.png)


![4-Chloro-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11834998.png)

![5,7-Dibromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B11835003.png)

![Ethyl (4-fluoro-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B11835011.png)




